An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
CAS Number: 13705-05-0
This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and reactivity, supported by experimental protocols and data analysis.
Chemical and Physical Properties
2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The presence of two chlorine atoms and a methylthio group on the triazine ring imparts a unique reactivity profile, making it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 13705-05-0 | [1][2][3] |
| Molecular Formula | C₄H₃Cl₂N₃S | [1][4] |
| Molecular Weight | 196.06 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥95% | [2] |
| Storage | Sealed refrigeration | [2] |
Synthesis
The synthesis of 2,4-dichloro-6-(methylthio)-1,3,5-triazine is typically achieved through a nucleophilic substitution reaction on 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The high electrophilicity of the carbon atoms in the triazine ring allows for the sequential displacement of the chlorine atoms.[5] The first substitution is generally carried out at a low temperature (0°C) to ensure mono-substitution.[6][7]
Experimental Protocol: Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This protocol is a general procedure for the synthesis of 2,4-dichloro-6-substituted-s-triazines and can be adapted for the specific synthesis of the title compound.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Sodium thiomethoxide (NaSMe) or Methanethiol (CH₃SH)
-
Diisopropylethylamine (DIEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for thin-layer chromatography (TLC) and column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.0 eq) in a suitable solvent or a solution of methanethiol (1.0 eq) and a base such as diisopropylethylamine (DIEA) (1.0 eq) in DCM.
-
Slowly add the nucleophile solution to the TCT solution at 0°C with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane mobile phase.[6]
-
Once the reaction is complete (typically within 30 minutes to a few hours), quench the reaction by adding water.[6]
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 2,4-dichloro-6-(methylthio)-1,3,5-triazine.
Logical Workflow for Synthesis:
Caption: Synthetic pathway for 2,4-dichloro-6-(methylthio)-1,3,5-triazine.
Reactivity and Applications in Drug Development
The two remaining chlorine atoms on the 2,4-dichloro-6-(methylthio)-1,3,5-triazine ring can be sequentially substituted by various nucleophiles, such as amines and alcohols, by controlling the reaction temperature. The second substitution typically occurs at room temperature, while the third requires heating. This stepwise reactivity makes it a valuable scaffold for creating diverse molecular libraries for drug discovery.
The 1,3,5-triazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[5] 2,4-Dichloro-6-(methylthio)-1,3,5-triazine serves as a crucial intermediate for the synthesis of these more complex, biologically active molecules.
Experimental Protocol: Di-substitution Reaction
The following is a general protocol for the second nucleophilic substitution on a 2,4-dichloro-6-substituted-s-triazine.
Procedure:
-
Dissolve 2,4-dichloro-6-(methylthio)-1,3,5-triazine (1.0 eq) in a suitable solvent like DCM or THF.
-
Add the desired nucleophile (e.g., a primary or secondary amine) (1.0 eq) and a base such as DIEA (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup similar to the mono-substitution protocol.
-
Purify the product by column chromatography or recrystallization.[6]
Experimental Workflow for Di-substituted Triazine Synthesis:
Caption: Workflow for the synthesis of di-substituted triazines.
Quantitative Data
Spectroscopic Data (Analogous Compound)
The following data is for the structurally similar compound, 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine .[6] This can be used as a reference for the expected chemical shifts for the target molecule.
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shifts (δ, ppm) | 0.97 (d, J = 6.7 Hz, -CH₃), 1.33 (d, J = 7.0 Hz, -CH₃), 1.96 (m, -CH), 3.89 (m, -CH) | 16.4, 18.2, 18.4, 31.8, 47.0, 168.9, 185.7 |
For 2,4-dichloro-6-(methylthio)-1,3,5-triazine, the ¹H NMR would be expected to show a singlet for the methylthio (-SCH₃) protons, likely in the range of 2.5-3.0 ppm. The ¹³C NMR would show a signal for the methyl carbon and signals for the triazine ring carbons.
Mass Spectrometry Data (Predicted)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 2,4-dichloro-6-(methylthio)-1,3,5-triazine.[8]
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.94975 |
| [M+Na]⁺ | 217.93169 |
| [M-H]⁻ | 193.93519 |
| [M+NH₄]⁺ | 212.97629 |
| [M+K]⁺ | 233.90563 |
Conclusion
2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a valuable and versatile chemical intermediate. Its synthesis from readily available 2,4,6-trichloro-1,3,5-triazine is straightforward, and its reactivity allows for the controlled, sequential introduction of various functional groups. This makes it an important building block for the synthesis of diverse libraries of triazine-based compounds with potential applications in drug discovery and materials science. The data and protocols provided in this guide serve as a valuable resource for researchers working with this compound.
References
- 1. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | C4H3Cl2N3S | CID 26202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-6-(methylthio)-1,3,5-triazine, CasNo.13705-05-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 13705-05-0[2,4-Dichloro-6-(methylthio)-1,3,5-triazine 95%]- Jizhi Biochemical [acmec.com.cn]
- 5. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2,4-dichloro-6-(methylthio)-1,3,5-triazine (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]
